

# Application Notes and Protocols for RTI-118 in Animal Models of Relapse

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **RTI-118**, a selective neuropeptide S (NPS) receptor antagonist, in preclinical animal models of relapse to drugseeking behavior. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of NPS receptor antagonists for substance use disorders.

# **Introduction to Animal Models of Relapse**

A primary challenge in treating addiction is the high rate of relapse after periods of abstinence. Animal models are crucial for understanding the neurobiological mechanisms underlying relapse and for screening potential pharmacotherapies. Key models include:

- Reinstatement Model: This is the most widely used model. After an animal learns to self-administer a drug, the behavior is extinguished (the drug is no longer delivered when the animal makes the response). Relapse is then triggered by presenting the drug itself (drug-induced reinstatement), cues previously associated with the drug (cue-induced reinstatement), or a stressor (stress-induced reinstatement).[1][2]
- Renewal Model: This model demonstrates how context can trigger relapse. An animal's drugseeking behavior is extinguished in a different environment from the one where the drug was self-administered. Returning the animal to the original drug-taking context renews the drugseeking behavior.



 Reacquisition Model: This model assesses how quickly an animal will resume drug selfadministration after a period of extinction.

## **RTI-118**: A Neuropeptide S Receptor Antagonist

**RTI-118** is a novel small-molecule antagonist of the neuropeptide S (NPS) receptor.[3][4] The NPS system is implicated in various physiological processes, including arousal, anxiety, and reward.[5] By blocking the NPS receptor, **RTI-118** has been shown to selectively decrease cocaine self-administration and reduce cocaine-seeking behavior in rats, suggesting its potential as a treatment for cocaine use disorder.[3][6][7]

# **Application of RTI-118 in Reinstatement Models**

**RTI-118** has demonstrated efficacy in attenuating relapse-like behavior across different reinstatement models.

#### **Cue-Induced Reinstatement**

Presentation of cues previously associated with cocaine robustly reinstates drug-seeking behavior. Pretreatment with **RTI-118** has been shown to dose-dependently decrease cue-induced reinstatement of cocaine seeking.[6][8]

## **Drug-Induced Reinstatement**

A priming injection of cocaine can reinstate extinguished drug-seeking behavior. **RTI-118** pretreatment significantly attenuates cocaine-primed reinstatement.[6][8]

## **Stress-Induced Reinstatement**

Stress is a major factor in human relapse. In animal models, stressors like the pharmacological agent yohimbine (an  $\alpha$ 2-adrenergic receptor antagonist) can reinstate drug-seeking. **RTI-118** has been shown to reduce yohimbine-induced reinstatement of cocaine seeking.[6][8]

# **Quantitative Data Summary**

The following tables summarize the quantitative effects of **RTI-118** on cocaine self-administration and reinstatement from a key study.



Table 1: Effect of RTI-118 on Cocaine Self-Administration

| Treatment (i.p.) | Dose (mg/kg) | Mean Cocaine Infusions (±<br>SEM) |
|------------------|--------------|-----------------------------------|
| Vehicle          | -            | 15.2 ± 1.8                        |
| RTI-118          | 5            | 12.5 ± 2.1                        |
| RTI-118          | 10           | 8.1 ± 1.5                         |
| RTI-118          | 20           | 5.6 ± 1.1                         |
| RTI-118          | 30           | 3.2 ± 0.9*                        |

<sup>\*</sup>p < 0.05 compared to vehicle. Data adapted from Schmoutz et al., 2012.

Table 2: Effect of RTI-118 on Cue-Induced Reinstatement of Cocaine Seeking

| Pretreatment (i.p.) | Dose (mg/kg) | Mean Active Lever Presses<br>(± SEM) |
|---------------------|--------------|--------------------------------------|
| Vehicle             | -            | 25.4 ± 4.3                           |
| RTI-118             | 1            | 21.1 ± 5.2                           |
| RTI-118             | 5            | 12.3 ± 3.1                           |
| RTI-118             | 10           | 9.8 ± 2.5                            |
| RTI-118             | 20           | 7.5 ± 1.9*                           |

<sup>\*</sup>p < 0.05 compared to vehicle. Data adapted from Schmoutz et al., 2012.[6]

Table 3: Effect of RTI-118 on Cocaine-Induced Reinstatement



| Pretreatment (i.p.) | Priming Injection (i.p.) | Dose (mg/kg) | Mean Active Lever<br>Presses (± SEM) |
|---------------------|--------------------------|--------------|--------------------------------------|
| Vehicle             | Vehicle                  | -            | 5.1 ± 1.2                            |
| Vehicle             | Cocaine                  | 15           | 30.2 ± 5.5†                          |
| RTI-118             | Cocaine                  | 1            | 24.7 ± 4.8                           |
| RTI-118             | Cocaine                  | 5            | 18.9 ± 3.9                           |
| RTI-118             | Cocaine                  | 10           | 14.1 ± 3.2                           |
| RTI-118             | Cocaine                  | 20           | 11.8 ± 2.7                           |

 $^+$ p < 0.05 compared to Vehicle/Vehicle treatment.  $^+$ p < 0.05 compared to Vehicle/Cocaine treatment. Data adapted from Schmoutz et al., 2012.[6]

Table 4: Effect of RTI-118 on Yohimbine-Induced Reinstatement

| Pretreatment (i.p.) | Stressor (i.p.) | Dose (mg/kg) | Mean Active Lever<br>Presses (± SEM) |
|---------------------|-----------------|--------------|--------------------------------------|
| Vehicle             | Vehicle         | -            | 6.3 ± 1.5                            |
| Vehicle             | Yohimbine       | 2.5          | 28.9 ± 4.9†                          |
| RTI-118             | Yohimbine       | 1            | 23.5 ± 4.1                           |
| RTI-118             | Yohimbine       | 5            | 17.6 ± 3.5                           |
| RTI-118             | Yohimbine       | 10           | 13.2 ± 2.9                           |
| RTI-118             | Yohimbine       | 20           | 10.9 ± 2.4                           |

tp < 0.05 compared to Vehicle/Vehicle treatment. tp < 0.05 compared to Vehicle/Yohimbine treatment. Data adapted from Schmoutz et al., 2012.[8]

# **Experimental Protocols**



The following are detailed protocols for conducting reinstatement experiments to evaluate the effects of **RTI-118**.

# Protocol 1: Cocaine Self-Administration and Extinction Training

Objective: To train rats to self-administer cocaine and then extinguish this behavior.

#### Materials:

- Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump.
- Intravenous catheters.
- Cocaine hydrochloride.
- Saline solution.
- Syringes and tubing.

- Surgery: Surgically implant a chronic indwelling intravenous catheter into the jugular vein of each rat. Allow for a 5-7 day recovery period.
- Acquisition of Self-Administration:
  - Place rats in the operant chambers for daily 2-hour sessions.
  - A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) delivered over a few seconds.
  - Each infusion is paired with the presentation of a discrete cue complex (e.g., illumination of a stimulus light and activation of a tone) for a short duration (e.g., 20 seconds).
  - A press on the "inactive" lever has no programmed consequences.



- Continue training for approximately 10-14 days, or until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
- Extinction Training:
  - Following stable self-administration, begin extinction sessions.
  - During these sessions (typically 2 hours daily), presses on the active lever no longer result in cocaine infusion or the presentation of the cue complex.
  - Continue extinction training until responding on the active lever decreases to a predetermined criterion (e.g., fewer than 15 responses per session for three consecutive days).



Workflow for Self-Administration and Extinction.

## **Protocol 2: Cue-Induced Reinstatement**

Objective: To assess the ability of drug-associated cues to reinstate cocaine-seeking behavior and the effect of **RTI-118** on this reinstatement.

- Following the achievement of the extinction criterion, begin the reinstatement test session.
- Administer RTI-118 (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to the test session.
- Place the rat in the operant chamber for a 2-hour session.



- During this session, presses on the active lever result in the presentation of the cue complex (light and tone) that was previously paired with cocaine infusions, but no cocaine is delivered.
- Record the number of presses on both the active and inactive levers.



Workflow for Cue-Induced Reinstatement.

## **Protocol 3: Drug-Induced Reinstatement**

Objective: To assess the ability of a cocaine priming injection to reinstate drug-seeking and the effect of **RTI-118**.

- After reaching the extinction criterion, conduct the reinstatement test.
- Administer RTI-118 (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the priming injection.



- Administer a priming injection of cocaine (e.g., 15 mg/kg, i.p.) or saline.
- Immediately place the rat in the operant chamber for a 2-hour session under extinction conditions (i.e., no cues or drug for lever presses).
- Record the number of active and inactive lever presses.



Workflow for Drug-Induced Reinstatement.

#### **Protocol 4: Stress-Induced Reinstatement**

Objective: To evaluate the effect of a pharmacological stressor on reinstating cocaine-seeking and the modulatory role of **RTI-118**.



- Following extinction, begin the reinstatement test.
- Administer RTI-118 (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to the stressor.
- Administer the pharmacological stressor yohimbine (e.g., 2.5 mg/kg, i.p.) or vehicle.
- Immediately place the rat in the operant chamber for a 2-hour session under extinction conditions.
- Record active and inactive lever presses.



Workflow for Stress-Induced Reinstatement.

# Neuropeptide S Signaling Pathway and RTI-118's Mechanism of Action



## Methodological & Application

Check Availability & Pricing

Neuropeptide S (NPS) binds to its G-protein coupled receptor (NPSR), which is primarily coupled to Gs and Gq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively. The subsequent increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels modulates neuronal excitability and neurotransmitter release, contributing to the effects of NPS on arousal, anxiety, and reward. **RTI-118** acts as a competitive antagonist at the NPSR, blocking the binding of NPS and thereby inhibiting its downstream signaling cascades.





NPS Receptor Signaling and RTI-118 Inhibition.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Prime-, Stress- and Cue-Induced Reinstatement of Extinguished Drug-Reinforced Responding in Rats: Cocaine as the Prototypical Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Effects of the neuropeptide S receptor antagonist RTI-118 on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reinstatement of cocaine seeking in rats by the pharmacological stressors, corticotropinreleasing factor and yohimbine: role for D1/5 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for psychosocial stress-induced reinstatement of cocaine seeking in rats PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 7. Antagonism of the neuropeptide S receptor with RTI-118 decreases cocaine self-administration and cocaine-seeking behavior in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of the neuropeptide S receptor with RTI-118 decreases cocaine self-administration and cocaine-seeking behavior in rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for RTI-118 in Animal Models of Relapse]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618702#animal-models-of-relapse-and-rti-118-application]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com